molecular formula C17H20ClN3O3 B2476462 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone CAS No. 1448067-31-9

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Cat. No.: B2476462
CAS No.: 1448067-31-9
M. Wt: 349.82
InChI Key: QXDWNMNFOLGTCT-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using click chemistry approaches, showing significant utility in organic chemistry for creating complex molecules. The synthesis involved starting materials that were characterized using IR, NMR, and MS studies. The thermal stability of the compound was analyzed using TGA and DSC techniques, indicating its stability under varying temperatures (Govindhan et al., 2017).

Biological and Pharmacological Applications

  • The compound and its derivatives have demonstrated notable biological activity. Specifically, derivatives have shown significant wound-healing potential in in vivo studies. This indicates a possible application in medical treatments and therapeutic strategies (Vinaya et al., 2009).
  • Additionally, certain derivatives of the compound have exhibited antileukemic activity against human leukemic cell lines, suggesting potential in cancer treatment and drug development (Vinaya et al., 2012).

Structural and Mechanistic Insights

  • The compound's derivatives have been studied for their structural characteristics using crystallography. These studies reveal insights into the molecular geometry, which is crucial for understanding the compound's interactions at the molecular level and its mechanism of action in various biological processes (Xue Si-jia, 2011).
  • Furthermore, the compound's interaction with other molecules and its resultant molecular docking studies are significant for drug design and development, offering a pathway to tailor pharmacological agents with enhanced specificity and efficacy (Balderson et al., 2007).

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDWNMNFOLGTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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